molecular formula C11H12O B12577312 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene CAS No. 291778-10-4

1-(Cyclobut-1-en-1-yl)-3-methoxybenzene

Cat. No.: B12577312
CAS No.: 291778-10-4
M. Wt: 160.21 g/mol
InChI Key: AKVJYKJEJIMWCJ-UHFFFAOYSA-N
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Description

1-(Cyclobut-1-en-1-yl)-3-methoxybenzene is an organic compound characterized by a cyclobutene ring attached to a methoxybenzene moiety

Preparation Methods

The synthesis of 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene typically involves a series of organic reactions. One common method includes the cyclobutenylation of a methoxybenzene derivative. This process can be achieved through a cyclobutenylation/deprotection cascade, often under mild conditions and without the need for transition metals . The reaction conditions may involve the use of n-butyllithium and diethyl ether at low temperatures .

Chemical Reactions Analysis

1-(Cyclobut-1-en-1-yl)-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the methoxybenzene ring, using reagents like halogens or nitrating agents.

    Cycloaddition: The cyclobutene ring can participate in cycloaddition reactions, forming more complex ring structures.

Scientific Research Applications

1-(Cyclobut-1-en-1-yl)-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene exerts its effects involves interactions with various molecular targets. The cyclobutene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methoxybenzene moiety can participate in electrophilic aromatic substitution reactions, further modifying its activity .

Comparison with Similar Compounds

1-(Cyclobut-1-en-1-yl)-3-methoxybenzene can be compared with other similar compounds, such as:

Properties

CAS No.

291778-10-4

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(cyclobuten-1-yl)-3-methoxybenzene

InChI

InChI=1S/C11H12O/c1-12-11-7-3-6-10(8-11)9-4-2-5-9/h3-4,6-8H,2,5H2,1H3

InChI Key

AKVJYKJEJIMWCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CCC2

Origin of Product

United States

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